molecular formula C12Cl10S2Zn B087067 Pentachlorobenzenethiol zinc salt CAS No. 117-97-5

Pentachlorobenzenethiol zinc salt

Cat. No.: B087067
CAS No.: 117-97-5
M. Wt: 628.2 g/mol
InChI Key: ONSIBMFFLJKTPT-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorobenzenethiol zinc salt can be synthesized through the reaction of pentachlorobenzenethiol with zinc salts under controlled conditions. One common method involves the reaction of pentachlorobenzenethiol with zinc acetate in an organic solvent such as ethanol. The reaction is typically carried out at elevated temperatures to ensure complete formation of the zinc salt complex.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Pentachlorobenzenethiol zinc salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Pentachlorobenzenethiol zinc salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pentachlorobenzenethiol zinc salt exerts its effects involves the coordination of the zinc ion with the thiol group of pentachlorobenzenethiol. This coordination enhances the reactivity of the thiol group, making it more effective in catalyzing various chemical reactions. The zinc ion also stabilizes the intermediate species formed during these reactions, facilitating the overall process.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorobenzenethiol: The parent compound without the zinc ion.

    Hexachlorobenzene: A related compound with similar structural features but different reactivity.

    Pentachlorophenol: Another chlorinated aromatic compound with different functional groups.

Uniqueness

Pentachlorobenzenethiol zinc salt is unique due to its combination of a zinc ion with a highly chlorinated aromatic thiol. This combination imparts distinct catalytic properties, making it particularly useful in organic synthesis and industrial applications. Its ability to facilitate the formation of carbon-sulfur bonds is a notable feature that distinguishes it from other similar compounds.

Properties

IUPAC Name

zinc;2,3,4,5,6-pentachlorobenzenethiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6HCl5S.Zn/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSIBMFFLJKTPT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[S-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[S-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl10S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890494
Record name Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-97-5
Record name Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc bis(pentachlorothiophenolate)
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